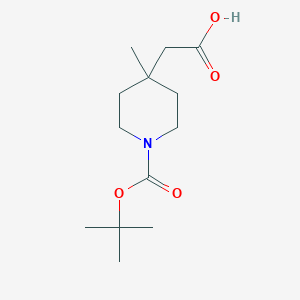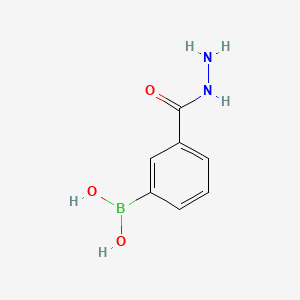![molecular formula C13H12N4S B1519847 2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 1177328-03-8](/img/structure/B1519847.png)
2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with various reagents under different conditions . For example, one study carried out the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields using dimethyl formamide as a solvent .Molecular Structure Analysis
Benzothiazole is a bicyclic structure composed of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of chemical reactions, depending on the functional groups present in the molecule. For instance, N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized via a reaction mediated by hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .Physical And Chemical Properties Analysis
The physical and chemical properties of a benzothiazole derivative would depend on its specific structure. For instance, one N’-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide derivative was reported as a yellow solid with a melting point of 242–244 °C .Scientific Research Applications
1. Anti-Tubercular Compounds
- Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds. They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- Results or Outcomes: The newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
2. Biological Agents
- Summary of Application: A series of metal [Cu (II), Co (II), Ni (II), Zn (II) and Cd (II)] complexes have been prepared by a novel azo ligand derived from pyridone moiety .
- Methods of Application: The azo ligand and its metal complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer .
- Results or Outcomes: All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid. In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat and K562 cell lines .
3. Catalyst or Ligand in Organic Synthesis
- Summary of Application: It can be used as a catalyst or ligand in organic synthesis reactions to facilitate the progress of various chemical reactions .
- Methods of Application: It can be used to prepare other organic compounds, such as pharmaceuticals, dyes and functional materials .
- Results or Outcomes: The specific results or outcomes are not mentioned in the source .
4. QSAR Modeling
- Summary of Application: Benzothiazole derivatives have been used in QSAR (Quantitative Structure-Activity Relationship) modeling, which is a method to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: The specific results or outcomes are not mentioned in the source .
5. Synthesis of Heterocyclic Azo Dyes
- Summary of Application: Benzothiazole derivatives have been used in the synthesis of heterocyclic azo dyes .
- Methods of Application: The synthesis was achieved using the standard diazo-coupling process between aniline derivatives and a benzothiazole derivative .
- Results or Outcomes: The specific results or outcomes are not mentioned in the source .
6. Anti-TB Drugs
- Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-TB drugs. They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c14-12-8-4-3-6-9(8)16-17(12)13-15-10-5-1-2-7-11(10)18-13/h1-2,5,7H,3-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHCMHKDOYLGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519774.png)
![5-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1519775.png)
![Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1519776.png)
![3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1519778.png)

![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)


